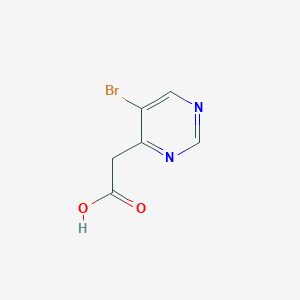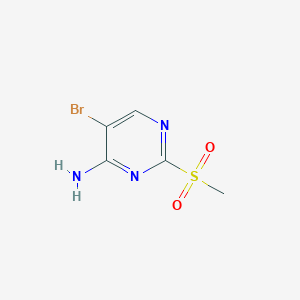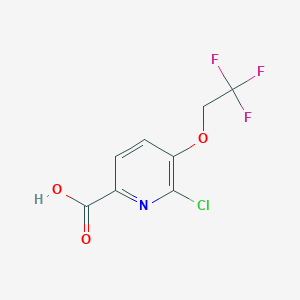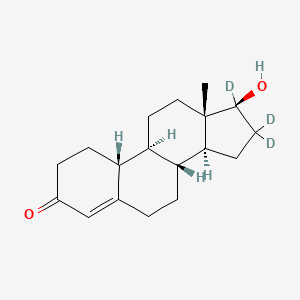
CID 71750926
Vue d'ensemble
Description
The compound (8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It has a molecular formula of C73H98O9 and an average mass of 1119.554 Da .
Physical And Chemical Properties Analysis
The compound has a molecular formula ofC73H98O9, an average mass of 1119.554 Da, and a monoisotopic mass of 1118.721069 Da . No predicted properties have been calculated for this compound .
Applications De Recherche Scientifique
Médecine du sport et contrôle du dopage
La Nandrolone-d3 est couramment utilisée comme étalon interne pour la détection de la mauvaise utilisation de la nandrolone dans le sport. En raison de sa forme deutérée, elle offre une séparation chromatographique claire par rapport au médicament non deutéré, permettant une quantification précise dans les échantillons biologiques . Cette application est cruciale dans les laboratoires antidopage pour garantir l'équité dans le sport.
Pharmacocinétique et métabolisme des médicaments
Les chercheurs utilisent la Nandrolone-d3 pour étudier la pharmacocinétique de la nandrolone. En comparant les profils métaboliques des formes deutérées et non deutérées, les scientifiques peuvent mieux comprendre les processus d'absorption, de distribution, de métabolisme et d'excrétion (ADME) du médicament .
Recherche en endocrinologie
En endocrinologie, la Nandrolone-d3 sert d'outil pour étudier les effets des stéroïdes anabolisants synthétiques sur les taux hormonaux. Elle aide à évaluer l'impact de la nandrolone sur diverses voies hormonales, y compris son influence sur les taux de testostérone .
Orthopédie et études sur la densité osseuse
La Nandrolone-d3 est utilisée dans la recherche pour explorer les effets des stéroïdes anabolisants sur la densité osseuse et la cicatrisation. Son application dans des études relatives à l'ostéoporose et à la cicatrisation des fractures est particulièrement intéressante pour les chercheurs en orthopédie .
Atrophie musculaire et réadaptation
Le rôle du composé dans les études de physiologie musculaire est important, en particulier dans le contexte des maladies d'atrophie musculaire. La Nandrolone-d3 aide à étudier le potentiel thérapeutique des stéroïdes anabolisants dans des affections comme la cachexie et la sarcopénie .
Médecine vétérinaire
En science vétérinaire, la Nandrolone-d3 est appliquée pour étudier les effets des stéroïdes anabolisants sur la croissance et le développement musculaire des animaux. Elle est particulièrement utile dans la recherche sur le bétail pour optimiser les taux de croissance tout en garantissant la sécurité des produits carnés pour la consommation humaine .
Neurobiologie
L'impact de la Nandrolone-d3 sur le système nerveux central est un autre domaine d'intérêt. Elle est utilisée pour étudier les effets neuroprotecteurs de la nandrolone, offrant potentiellement des informations sur les traitements des maladies neurodégénératives .
Développement de la chimie analytique
Enfin, la Nandrolone-d3 est essentielle au développement de nouvelles méthodes analytiques. Son label isotopique stable en fait un composé de référence idéal pour la spectrométrie de masse et d'autres techniques analytiques, conduisant à des avancées en chimie analytique .
Mécanisme D'action
Target of Action
CID 71750926, also known as Nandrolone-d3, primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics .
Mode of Action
Nandrolone-d3 acts as an agonist to the androgen receptor . Once Nandrolone-d3 binds to the androgen receptor, it allows the receptor to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), which influence the transcriptional activity of certain genes, producing the androgen effects .
Biochemical Pathways
The primary biochemical pathway affected by Nandrolone-d3 is the androgen signaling pathway . This pathway is responsible for the expression of genes that regulate the development and maintenance of male sexual characteristics . By acting as an agonist to the androgen receptor, Nandrolone-d3 can influence the activity of this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of Nandrolone-d3’s action are primarily related to its influence on the androgen receptor and the subsequent activation of the androgen signaling pathway . This can lead to the expression of genes that regulate male sexual characteristics . The specific molecular and cellular effects can vary depending on the tissue and the specific genes that are expressed .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGDVCDWIYMMC-UEEMPIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@H]34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858161 | |
| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120813-22-1 | |
| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of samples and matrices have been analyzed using Nandrolone-d3 as an internal standard?
A1: Research demonstrates the use of Nandrolone-d3 in analyzing various complex matrices, including:
- Fishery Products: Nandrolone-d3 has been used to quantify Testosterone Propionate residues in fish and shrimp muscle tissue. [, ]
- Infant Formula: The compound has been successfully applied to determine Estradiol Benzoate residues in infant formula milk powder. []
- Hair Samples: Nandrolone-d3 has proven valuable in quantifying Nandrolone, Testosterone, and their esters in both rat and human hair samples. [, ]
Q2: What are the reported limits of detection and quantification for analytical methods utilizing Nandrolone-d3 as an internal standard?
A2: Reported limits of detection and quantification vary depending on the specific analyte, sample matrix, and analytical method used. For instance:
- Testosterone Propionate in Fishery Products: Using Gas Chromatography-Mass Spectrometry (GC-MS), a limit of quantitation (LOQ) of 1.0 μg/kg was achieved. [] A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method demonstrated a LOQ of 0.5 μg/kg. []
- Estradiol Benzoate in Infant Formula: A Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method achieved a LOQ of 0.95 μg/kg. []
- Nandrolone and Testosterone in Hair: Using GC-MS, a LOQ of 50 pg/mg for Nandrolone and Testosterone was achieved. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




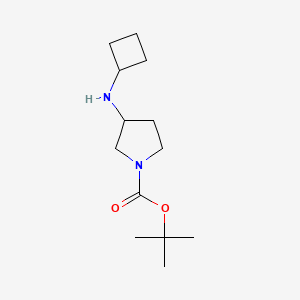
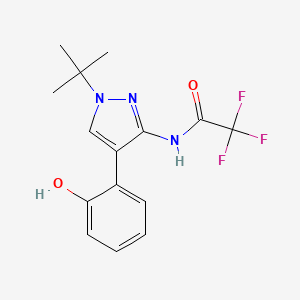
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)
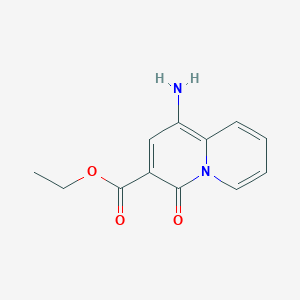
![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)

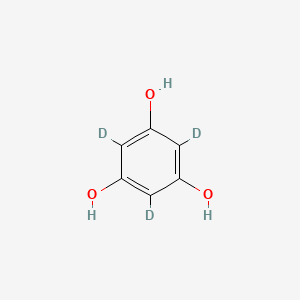
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)
